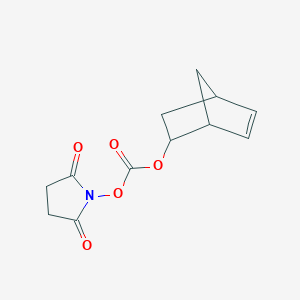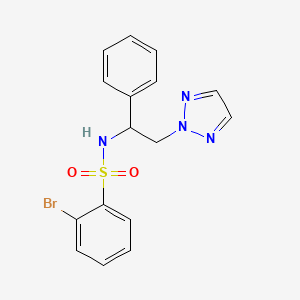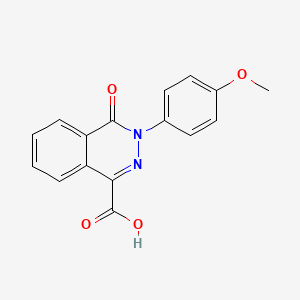
Norbornene-NHS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Norbornene-NHS is a click chemistry reagent . It is a dienophile that can conjugate via copper-free Click reaction with tetrazines . This makes it a valuable tool in the field of bioconjugation, where it can be used to label or modify biomolecules for various applications.
Mode of Action
The primary interaction of this compound involves a copper-free Click reaction with tetrazines . This reaction is a type of [4+2] cycloaddition, which is a key step in many synthetic transformations. The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a click chemistry reagent . It is used in the modification of biomolecules , which can affect various biochemical pathways depending on the specific application. For instance, it has been used in the synthesis of potential chemotherapeutic agents .
Result of Action
The result of this compound’s action is the modification of biomolecules . This can have various effects at the molecular and cellular level, depending on the specific application. For example, in the context of drug development, it can be used to create more effective therapeutic agents .
Biochemical Analysis
Biochemical Properties
Norbornene-NHS plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through a copper-free Click reaction with tetrazines . This interaction is crucial for the conjugation process, enabling the formation of complex structures.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a dienophile in copper-free Click reactions with tetrazines . This allows it to exert its effects at the molecular level, potentially influencing enzyme activity, biomolecular binding interactions, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Norbornene-NHS can be synthesized through a multi-step process involving the reaction of norbornene with acetic acid, followed by the formation of the N-hydroxysuccinimide ester. The general synthetic route involves:
Formation of Norbornene Acetic Acid: Norbornene is reacted with acetic acid in the presence of a catalyst to form norbornene acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Norbornene-NHS undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Ring-Opening Metathesis Polymerization (ROMP): Norbornene derivatives can undergo ROMP to form polymers with diverse functionalities.
Common Reagents and Conditions:
Primary Amines: React with the NHS ester group to form amide bonds.
Catalysts: Used in ROMP reactions to facilitate polymerization.
Major Products:
Amide Bonds: Formed through the reaction with primary amines.
Polymers: Formed through ROMP reactions.
Scientific Research Applications
Norbornene-NHS has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Utilized in bioconjugation techniques for labeling proteins and other biomolecules.
Medicine: Employed in drug delivery systems and the development of therapeutic agents.
Industry: Used in the production of advanced materials and coatings
Comparison with Similar Compounds
Norbornene-NHS is unique due to its combination of the norbornene scaffold and the NHS ester functionality. Similar compounds include:
Norbornene: A bicyclic compound used in polymerization reactions.
N-hydroxysuccinimide Esters: Reactive esters used in bioconjugation
Compared to these compounds, this compound offers the advantage of combining the reactivity of the NHS ester with the structural versatility of norbornene, making it a valuable tool in various scientific applications .
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl (2,5-dioxopyrrolidin-1-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10-3-4-11(15)13(10)18-12(16)17-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPOHRPAWSDIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2448162.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2448164.png)
![3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2448166.png)
![3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2448169.png)
![2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2448170.png)

![(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2448173.png)
![N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2448176.png)


![4-(Pyrrolidin-1-yl)-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2448180.png)
![2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2448181.png)
![Benzo[d]thiazol-6-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2448182.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2448183.png)
